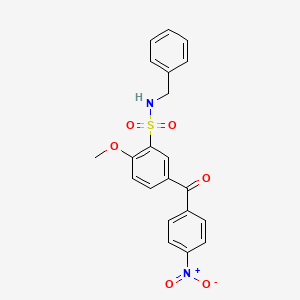
N-benzyl-2-methoxy-5-(4-nitrobenzoyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-methoxy-5-(4-nitrobenzoyl)benzenesulfonamide, also known as NBMS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative and has a molecular weight of 421.44 g/mol.
Mechanism of Action
The mechanism of action of N-benzyl-2-methoxy-5-(4-nitrobenzoyl)benzenesulfonamide involves the inhibition of CAIX activity. CAIX is an enzyme that is overexpressed in many types of cancer cells and plays a key role in regulating the pH of the tumor microenvironment. N-benzyl-2-methoxy-5-(4-nitrobenzoyl)benzenesulfonamide binds to the active site of CAIX and inhibits its activity, leading to a decrease in the pH of the tumor microenvironment. This acidic environment is less hospitable for cancer cell growth and can lead to tumor cell death.
Biochemical and Physiological Effects:
N-benzyl-2-methoxy-5-(4-nitrobenzoyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and prostate cancer. N-benzyl-2-methoxy-5-(4-nitrobenzoyl)benzenesulfonamide has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In addition, N-benzyl-2-methoxy-5-(4-nitrobenzoyl)benzenesulfonamide has been shown to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-benzyl-2-methoxy-5-(4-nitrobenzoyl)benzenesulfonamide in lab experiments is its ability to inhibit the activity of CAIX, which is overexpressed in many types of cancer cells. This makes it a potential candidate for the development of new cancer treatments. However, one of the limitations of using N-benzyl-2-methoxy-5-(4-nitrobenzoyl)benzenesulfonamide in lab experiments is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research involving N-benzyl-2-methoxy-5-(4-nitrobenzoyl)benzenesulfonamide. One potential direction is the development of new cancer treatments that target CAIX using N-benzyl-2-methoxy-5-(4-nitrobenzoyl)benzenesulfonamide or other CAIX inhibitors. Another potential direction is the development of new antibiotics using N-benzyl-2-methoxy-5-(4-nitrobenzoyl)benzenesulfonamide or other sulfonamide derivatives. Additionally, further research is needed to fully understand the mechanism of action of N-benzyl-2-methoxy-5-(4-nitrobenzoyl)benzenesulfonamide and its potential applications in scientific research.
Synthesis Methods
The synthesis of N-benzyl-2-methoxy-5-(4-nitrobenzoyl)benzenesulfonamide involves the reaction of 4-nitrobenzoyl chloride with N-benzyl-2-methoxy-5-aminobenzenesulfonamide in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained after purification using column chromatography. The yield of N-benzyl-2-methoxy-5-(4-nitrobenzoyl)benzenesulfonamide is typically around 60-70%.
Scientific Research Applications
N-benzyl-2-methoxy-5-(4-nitrobenzoyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. This inhibition leads to a decrease in the pH of the tumor microenvironment, making it more acidic and less hospitable for cancer cell growth. N-benzyl-2-methoxy-5-(4-nitrobenzoyl)benzenesulfonamide has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
N-benzyl-2-methoxy-5-(4-nitrobenzoyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6S/c1-29-19-12-9-17(21(24)16-7-10-18(11-8-16)23(25)26)13-20(19)30(27,28)22-14-15-5-3-2-4-6-15/h2-13,22H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEZESOMJADNHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-methoxy-5-(4-nitrobenzoyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole](/img/structure/B5129906.png)
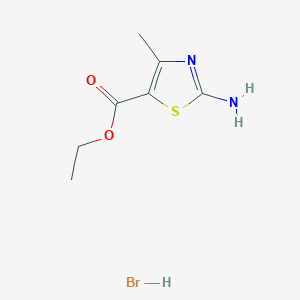


![N-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)ethanamine](/img/structure/B5129939.png)
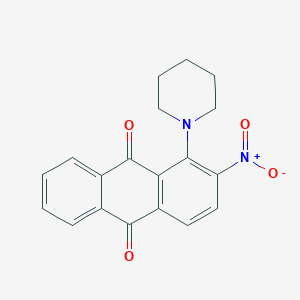
![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenyl-N-(2,4,5-trimethoxybenzyl)methanamine](/img/structure/B5129959.png)
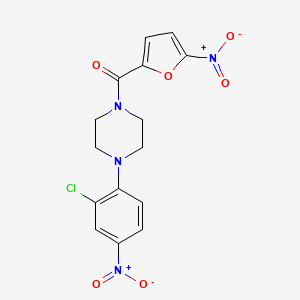
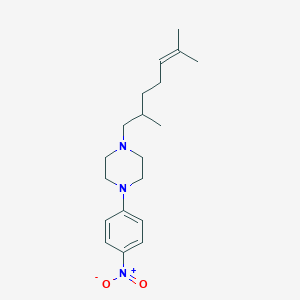
![4-(2,4-dimethylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5129973.png)
![N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide](/img/structure/B5129980.png)
![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B5129994.png)
![N-[(5-methyl-2-thienyl)methyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5130007.png)
![2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B5130012.png)